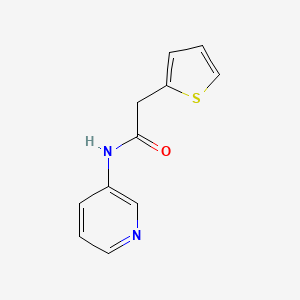![molecular formula C14H18ClNO3S B5523433 (4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)
(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol, also known as COTAM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. COTAM is a member of the oxazepine family and has a molecular weight of 365.86 g/mol. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Antimicrobial Agents
The synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases a related compound's potential in developing antimicrobial solutions. The study outlines the stepwise synthesis, leading to compounds with moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Catalytic Applications in Chiral Synthesis
The enantioselective catalytic borane reductions of achiral ketones, leading to the synthesis of chiral β-amino alcohols, reveal the potential application of related structures in chiral synthesis. Utilizing chiral catalysts, the research provides a method for converting prochiral ketones to chiral secondary alcohols in high optical purity, highlighting the versatility of such compounds in synthetic chemistry (Martens, Dauelsberg, Behnen, & Wallbaum, 1992).
Applications in Heterocyclic Compound Synthesis
Research focusing on the synthesis of novel heterocyclic compounds derived from related structures, investigated for lipase and α-glucosidase inhibition, points to the utility of such compounds in medicinal chemistry. The synthesis pathway and subsequent biological activity testing demonstrate the role of these structures in developing new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Anticancer and Antimicrobial Synthesis
The creation of biologically potent heterocyclic compounds, incorporating structures similar to the query compound, showcases their potential in anticancer and antimicrobial applications. The compounds were tested against a panel of cancer cell lines and pathogenic bacterial and fungal strains, demonstrating significant biological activity and underscoring the importance of such compounds in the development of new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
Photodegradation Studies
Research on the photodegradation of the azole fungicide triadimefon, involving a structure with similarities to the compound , offers insights into environmental chemistry applications. The study explores the degradation pathways and products under various conditions, contributing to our understanding of how such compounds behave in environmental contexts (Nag & Dureja, 1997).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c15-12-1-3-13(4-2-12)20-10-14(18)16-5-6-19-9-11(7-16)8-17/h1-4,11,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKWQYWIKDQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CSC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)
![2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B5523362.png)
![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}ethanesulfonamide hydrochloride](/img/structure/B5523368.png)
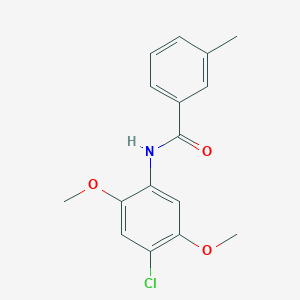
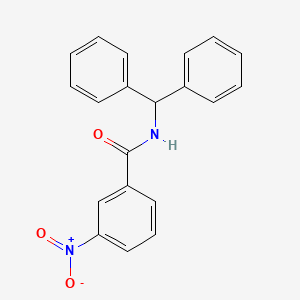
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5523399.png)
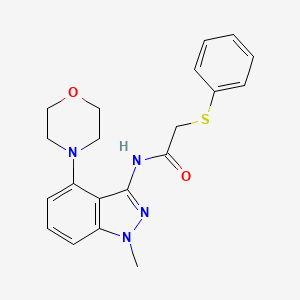
![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)
![N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5523419.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5523425.png)
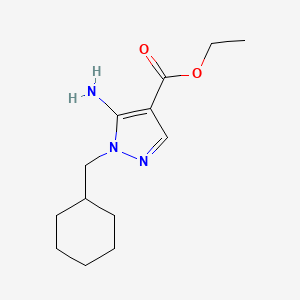
![1,3,8,10-tetramethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5523452.png)
